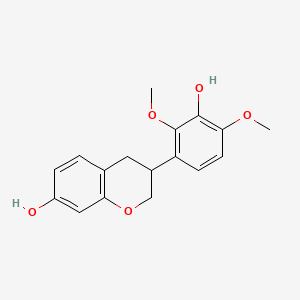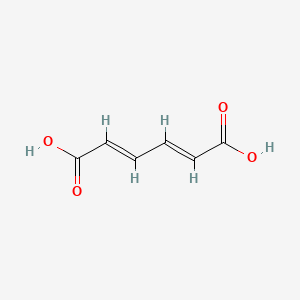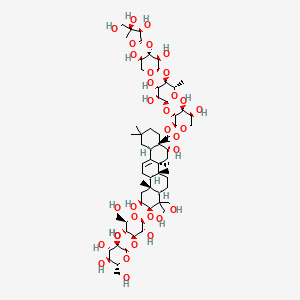
プラチコジンD2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
科学的研究の応用
Chemistry: Used as a starting material for synthesizing novel compounds with enhanced biological activities.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: Explored for its anti-cancer properties, particularly in hepatocellular carcinoma, where it induces cell death through autophagy and senescence
Industry: Potential applications in the development of new pharmaceuticals and as an adjuvant in vaccine formulations
作用機序
プラチコジンD2は、複数のメカニズムを通じてその効果を発揮します。
アポトーシスの誘導: アポトーシス経路を活性化することにより、癌細胞にプログラムされた細胞死を誘発します。
オートファジーの調節: オートファジー(細胞分解プロセス)を強化し、抗癌作用に寄与しています。
細胞周期停止: 特定の段階で細胞周期を停止させることにより、細胞増殖を阻害します。
分子標的: 主要な分子標的には、アポトーシス(カスパーゼなど)、オートファジー(NIXなど)、細胞周期調節(P21、サイクリンA2など)に関与するタンパク質が含まれます
6. 類似化合物の比較
This compoundは、プラチコドン・グランディフロルムに見られるサポニンのファミリーに属しています。類似の化合物には以下があります。
- プラチコジンD
- プラチコジンD3
- プラチコシドE
- ポリガラシンD
- プラチコニック酸A
ユニークさ: this compoundは、その特定の分子構造により、独特の薬理作用を備えています。他のサポニンと比較して、this compoundはオートファジーと細胞老化を誘導する高い効力を示しており、抗癌療法の有望な候補となっています .
Safety and Hazards
将来の方向性
Studies have shown that Platycodin D2 has a good anti-tumor effect, but the specific molecular mechanism has not been clarified . Future work will explore whether PD2 suppresses tumor growth through the above mechanisms using animal models . The clinical translation of Platycodin D2 still has a long way to go .
生化学分析
Biochemical Properties
Platycodin D2 interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to enhance autophagy and cell senescence, upregulate NIX and P21, and downregulate CyclinA2 .
Cellular Effects
Platycodin D2 significantly inhibits the proliferation of Hepatocellular carcinoma (HCC) cells, induces mitochondrial dysfunction, and enhances autophagy and cell senescence . It influences cell function by regulating these cellular processes .
Molecular Mechanism
The molecular mechanism of Platycodin D2 involves inducing mitophagy in HCC cells through NIX, thereby activating the P21/CyclinA2 pathway and promoting cell senescence . This mechanism explains how Platycodin D2 exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
It has been observed that Platycodin D2 has a good anti-tumor effect .
Dosage Effects in Animal Models
It has been shown to have a significant inhibitory effect on the proliferation of HCC cells .
Metabolic Pathways
It is known to interact with various enzymes and proteins, which suggests that it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its interactions with various biomolecules, it is likely that it interacts with transporters or binding proteins .
Subcellular Localization
Given its known interactions with various biomolecules, it is likely that it is directed to specific compartments or organelles .
準備方法
合成経路と反応条件: プラチコジンD2のプラチコドン・グランディフロルムからの抽出には、いくつかのステップが必要です。まず、植物材料を乾燥させて粉末にします。次に、粉末材料をメタノールまたはエタノールなどの溶媒を用いて抽出します。抽出物を濃縮し、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を用いてthis compoundを単離します .
工業生産方法: this compoundの工業生産は、同様の抽出および精製プロセスに従いますが、規模が大きくなります。高度なクロマトグラフィー技術を使用することで、化合物の純度と収率が確保されます。さらに、溶媒系と抽出条件の最適化は、効率的な生産に不可欠です .
化学反応の分析
反応の種類: プラチコジンD2は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、化合物を修飾して薬理作用を高めたり、構造活性相関を調べたりするために不可欠です .
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤は、制御された条件下で分子に酸素官能基を導入するために使用されます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤は、特定の官能基を還元するために使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体があり、異なる薬理作用を示す可能性があります .
4. 科学研究への応用
化学: 生物活性が増強された新規化合物を合成するための出発物質として使用されます。
生物学: アポトーシス、オートファジー、細胞周期調節などの細胞プロセスを調節する役割について調査されています。
類似化合物との比較
Platycodin D2 is part of a family of saponins found in Platycodon grandiflorum. Similar compounds include:
- Platycodin D
- Platycodin D3
- Platycoside E
- Polygalacin D
- Platyconic Acid A
Uniqueness: Platycodin D2 is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Compared to other saponins, Platycodin D2 has shown a higher potency in inducing autophagy and cell senescence, making it a promising candidate for anti-cancer therapies .
特性
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H102O33/c1-24-44(91-50-42(80)45(29(71)19-85-50)92-55-48(82)62(84,22-68)23-87-55)39(77)41(79)51(88-24)94-47-35(73)28(70)18-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(69)49(61(20-66,21-67)33(58)9-10-59(32,5)60(25,6)15-34(63)72)95-53-43(81)46(37(75)31(17-65)90-53)93-52-40(78)38(76)36(74)30(16-64)89-52/h7,24,26-55,64-82,84H,8-23H2,1-6H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,58+,59+,60+,62+,63+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQNZQURQNZGKZ-MXNHKPIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H102O33 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
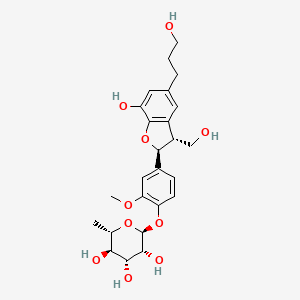
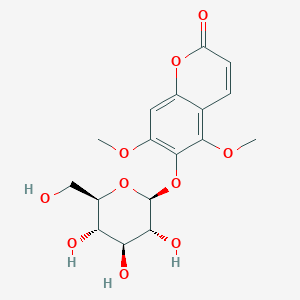

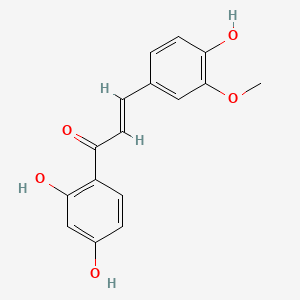
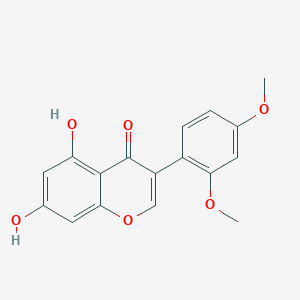
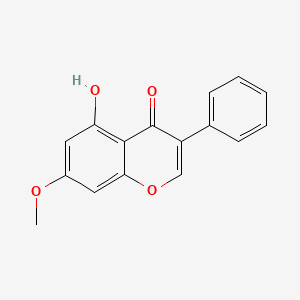
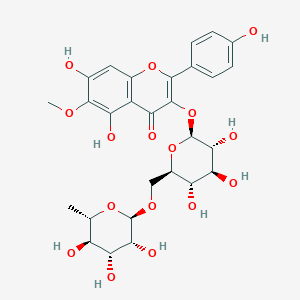
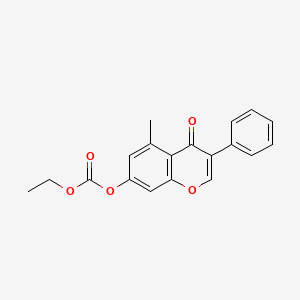

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600592.png)
